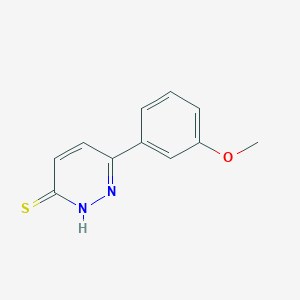
1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for a related compound, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, density, melting point, boiling point, etc. For a related compound, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, the molecular weight is 226.68 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Several studies have highlighted the synthesis of benzothiazole derivatives, including azetidinones, for their antimicrobial properties. For instance, compounds synthesized from 2-aminobenzothiazole-6-carboxylic acid showed good to moderate antibacterial activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds were also tested for antifungal activity but showed no significant activity against the tested species (Chavan & Pai, 2007).
Another study involving microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds revealed that azetidinones possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Additionally, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole were synthesized and evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity, demonstrating the wide-ranging potential of these compounds in therapeutic applications (Gurupadayya et al., 2008).
Antitumor and Antiparasitic Activity
Research also extends to the antitumor and antiparasitic potential of benzothiazole derivatives. A study highlighted that some derivatives exhibit high antitumor activity and can enhance the effects of cytostatic drugs, indicating their potential in cancer treatment (Potkin et al., 2014).
Another significant study found that benzothiazole derivatives possess antiproliferative activity against parasites of the species Trichomonas vaginalis and Leishmania infantum, showcasing their potential in treating parasitic infections (Delmas et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMZYXSEVGWMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)
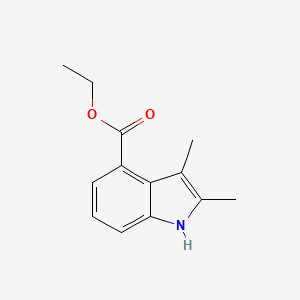
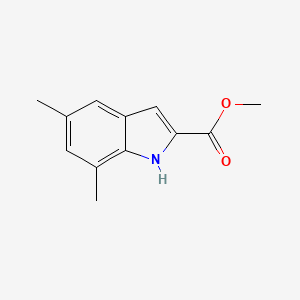

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)
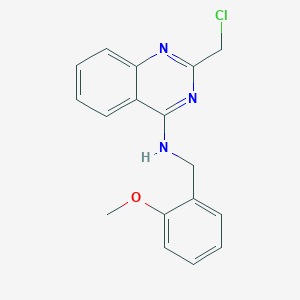
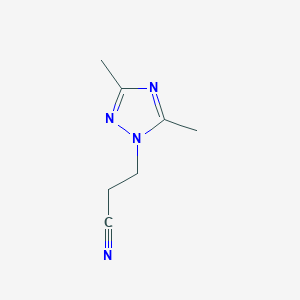
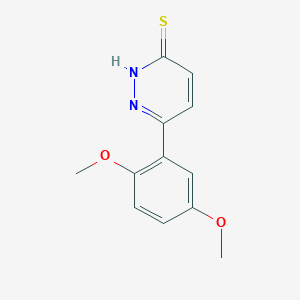
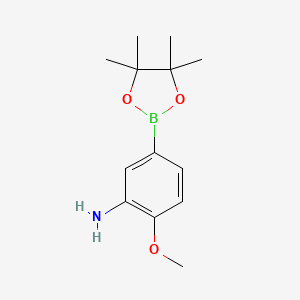
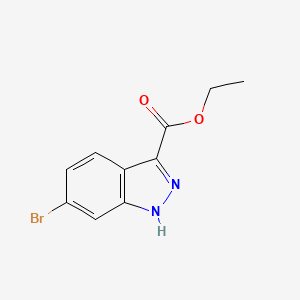
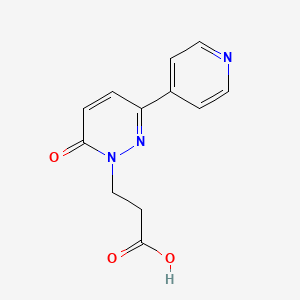

![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)
